5-[(2-Methyl-4-nitrophenyl)amino]-5-oxopentanoic acid
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Overview
Description
5-(2-methyl-4-nitroanilino)-5-oxopentanoic acid is an organic compound that features a nitroaniline moiety attached to a pentanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-methyl-4-nitroanilino)-5-oxopentanoic acid typically involves the following steps:
Acylation: The amino group of ortho-toluidine is protected by acylation using acetic acid.
Nitration: The acylated product undergoes nitration using concentrated nitric acid to introduce the nitro group.
Hydrolysis: The nitrated product is then hydrolyzed using concentrated hydrochloric acid to yield 2-methyl-4-nitroaniline.
Coupling: The 2-methyl-4-nitroaniline is coupled with a pentanoic acid derivative under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-(2-methyl-4-nitroanilino)-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophilic reagents such as sodium methoxide can be used for substitution reactions.
Major Products
Oxidation: Conversion to 2-methyl-4-nitrobenzoic acid.
Reduction: Formation of 2-methyl-4-aminoaniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(2-methyl-4-nitroanilino)-5-oxopentanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of advanced materials and as a stabilizer in certain formulations.
Mechanism of Action
The mechanism of action of 5-(2-methyl-4-nitroanilino)-5-oxopentanoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and targets depend on the specific application and conditions .
Comparison with Similar Compounds
Similar Compounds
2-methyl-5-nitroaniline: An isomer with similar properties but different reactivity due to the position of the nitro group.
4-methyl-2-nitroaniline: Another isomer used in nonlinear optical applications.
Uniqueness
5-(2-methyl-4-nitroanilino)-5-oxopentanoic acid is unique due to its specific structure, which combines the properties of nitroaniline and pentanoic acid. This combination allows for unique reactivity and applications that are not possible with the individual components .
Properties
Molecular Formula |
C12H14N2O5 |
---|---|
Molecular Weight |
266.25 g/mol |
IUPAC Name |
5-(2-methyl-4-nitroanilino)-5-oxopentanoic acid |
InChI |
InChI=1S/C12H14N2O5/c1-8-7-9(14(18)19)5-6-10(8)13-11(15)3-2-4-12(16)17/h5-7H,2-4H2,1H3,(H,13,15)(H,16,17) |
InChI Key |
QJTLWOPRDICLCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CCCC(=O)O |
Origin of Product |
United States |
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